(S)-4,4,4-Trifluorobutane-1,3-diol: A Chiral Fluorinated Building Block for Advanced Drug Development
(S)-4,4,4-Trifluorobutane-1,3-diol: A Chiral Fluorinated Building Block for Advanced Drug Development
(S)-4,4,4-Trifluorobutane-1,3-diol is a specialized chiral chemical building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a trifluoromethyl group and a stereodefined diol, make it a valuable component in the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, properties highly sought after in modern therapeutics.
Core Chemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃O₂ | |
| Molecular Weight | 144.09 g/mol | |
| CAS Number (for (R)-enantiomer) | 135859-36-8 | [1][2] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Expected to be soluble in polar organic solvents | |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer | [3][4] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-4,4,4-Trifluorobutane-1,3-diol presents a significant challenge, requiring precise control of stereochemistry. The most common and effective strategies involve the asymmetric reduction of a suitable prochiral precursor, typically a β-hydroxyketone or a diketone.
A logical synthetic pathway would commence with the synthesis of a precursor such as 4,4,4-trifluoro-1,3-butanedione. This can be achieved through a Claisen condensation reaction.[5] The subsequent crucial step is the enantioselective reduction of one of the carbonyl groups to yield the chiral diol.
Figure 1: A plausible synthetic workflow for (S)-4,4,4-Trifluorobutane-1,3-diol.
Experimental Protocol: Asymmetric Reduction (Conceptual)
While a specific protocol for (S)-4,4,4-Trifluorobutane-1,3-diol is not detailed in readily available literature, a general methodology for the asymmetric reduction of a prochiral ketone can be outlined as follows. This protocol is based on established principles of asymmetric synthesis.[6]
Objective: To synthesize (S)-4,4,4-Trifluorobutane-1,3-diol via the enantioselective reduction of 4,4,4-trifluoro-1-hydroxybutan-3-one.
Materials:
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4,4,4-trifluoro-1-hydroxybutan-3-one
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A chiral reducing agent system (e.g., a borane reagent with a chiral oxazaborolidine catalyst, or a chiral ruthenium or rhodium catalyst with a hydrogen source)
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Anhydrous solvent (e.g., tetrahydrofuran, methanol)
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Quenching agent (e.g., saturated aqueous ammonium chloride)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Catalyst Preparation: In a flame-dried, inert-atmosphere flask, prepare the chiral catalyst solution according to established literature procedures for the chosen catalyst system.
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Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the 4,4,4-trifluoro-1-hydroxybutan-3-one substrate in the anhydrous solvent.
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Cooling: Cool the substrate solution to the optimal temperature for the enantioselective reduction (typically between -78 °C and room temperature).
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Addition of Catalyst and Reducing Agent: Slowly add the prepared chiral catalyst solution to the substrate solution, followed by the slow addition of the reducing agent.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of the quenching agent at low temperature.
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Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over the anhydrous drying agent, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
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Characterization: Characterize the purified (S)-4,4,4-Trifluorobutane-1,3-diol by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis. The optical rotation should be measured and compared to the known value of the (R)-enantiomer, expecting a value of equal magnitude and opposite sign.
Applications in Drug Development
Chiral fluorinated building blocks like (S)-4,4,4-Trifluorobutane-1,3-diol are highly valued in the pharmaceutical industry. The introduction of fluorine atoms into drug molecules can significantly modulate their biological properties.[7] The trifluoromethyl group, in particular, is a common substituent in many modern drugs due to its ability to:
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Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.
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Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors.
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Improve Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.
The stereospecific nature of (S)-4,4,4-Trifluorobutane-1,3-diol is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. The use of enantiomerically pure building blocks ensures the synthesis of the desired stereoisomer of the final API, leading to safer and more effective drugs.
While specific drugs containing the (S)-4,4,4-Trifluorobutane-1,3-diol moiety are not prominently disclosed in public literature, its potential as a key intermediate in the synthesis of novel antiviral, anticancer, and anti-inflammatory agents is significant.
Safety and Handling
Based on the information available for the (R)-enantiomer, (S)-4,4,4-Trifluorobutane-1,3-diol should be handled with care in a well-ventilated laboratory. It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[8]
Conclusion
(S)-4,4,4-Trifluorobutane-1,3-diol stands as a promising and valuable chiral building block for the advancement of pharmaceutical research and development. Its unique combination of a trifluoromethyl group and a defined stereocenter offers medicinal chemists a powerful tool for the design and synthesis of next-generation therapeutics with improved pharmacological profiles. Further research into the development of efficient and scalable asymmetric syntheses of this compound will undoubtedly accelerate its application in the creation of innovative medicines.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. product - ShangHai Yeexin Biochem&Tech Co.,Ltd [bioyeexin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 135859-36-8 Cas No. | (3R)-4,4,4-Trifluorobutane-1,3-diol | Apollo [store.apolloscientific.co.uk]
